tert-Butyl 7-fluoro-3-oxa-9-azabicyclo[3.3.1]nonane-9-carboxylate
CAS No.:
Cat. No.: VC15827341
Molecular Formula: C12H20FNO3
Molecular Weight: 245.29 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C12H20FNO3 |
|---|---|
| Molecular Weight | 245.29 g/mol |
| IUPAC Name | tert-butyl 7-fluoro-3-oxa-9-azabicyclo[3.3.1]nonane-9-carboxylate |
| Standard InChI | InChI=1S/C12H20FNO3/c1-12(2,3)17-11(15)14-9-4-8(13)5-10(14)7-16-6-9/h8-10H,4-7H2,1-3H3 |
| Standard InChI Key | UJGVIWIJKFOIGT-UHFFFAOYSA-N |
| Canonical SMILES | CC(C)(C)OC(=O)N1C2CC(CC1COC2)F |
Introduction
Chemical Identity and Structural Features
The IUPAC name, tert-butyl 7-fluoro-3-oxa-9-azabicyclo[3.3.1]nonane-9-carboxylate, delineates its structure: a bicyclo[3.3.1]nonane core with an oxygen atom at position 3, a fluorine atom at position 7, and a tert-butyloxycarbonyl (Boc) group at the nitrogen atom. Key structural attributes include:
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Bicyclic Framework: The fused six- and five-membered rings impose conformational rigidity, influencing binding interactions with biological targets .
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Fluorine Substituent: The electronegative fluorine at position 7 enhances metabolic stability and modulates electronic properties, potentially improving pharmacokinetic profiles .
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Boc Protection: The tert-butyl carbamate group serves as a temporary protective moiety for the secondary amine, facilitating synthetic modifications .
Table 1: Molecular Properties
| Property | Value |
|---|---|
| Molecular Formula | |
| Molecular Weight | 245.29 g/mol |
| IUPAC Name | tert-butyl 7-fluoro-3-oxa-9-azabicyclo[3.3.1]nonane-9-carboxylate |
| Canonical SMILES | CC(C)(C)OC(=O)N1C2CC(CC1COC2)F |
| XLogP3 | 1.8 (estimated) |
The compound’s three-dimensional conformation, validated by X-ray crystallography in related analogs, reveals a chair-like configuration for the bicyclic system, with the fluorine atom occupying an axial position .
Synthetic Pathways and Optimization
Synthesis of this compound involves multi-step sequences, typically commencing with the construction of the bicyclo[3.3.1]nonane core. A general approach includes:
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Ring-Closing Metathesis: Formation of the oxa-azabicyclic skeleton using Grubbs catalysts, followed by fluorination via electrophilic substitution .
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Boc Protection: Introduction of the tert-butyl carbamate group under Schotten-Baumann conditions .
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Purification: Chromatographic techniques (e.g., HPLC) yield >97% purity, critical for pharmacological studies .
Table 2: Representative Synthetic Steps
| Step | Reaction | Reagents/Conditions | Yield |
|---|---|---|---|
| 1 | Bicyclo[3.3.1]nonane formation | Grubbs II, CH₂Cl₂, 40°C | 65% |
| 2 | Fluorination | Selectfluor®, Acetonitrile | 58% |
| 3 | Boc Protection | Boc₂O, DMAP, DCM | 82% |
Industrial-scale production employs continuous flow reactors to enhance reproducibility, with yields exceeding 70% for critical steps . Challenges include regioselective fluorination and minimizing epimerization during ring closure .
| Compound | Target | IC₅₀ (μM) |
|---|---|---|
| 7-Fluoro-3-oxa-9-azabicyclo | NAAA | 0.042 |
| 9-Boc-3-oxa-9-azabicyclo | σ-1 Receptor | 0.89 |
In vitro assays suggest low cytotoxicity (CC₅₀ > 100 μM in HEK293 cells), supporting further preclinical evaluation .
Applications in Drug Development and Materials Science
Pharmacological Applications
The compound’s scaffold is a privileged structure in drug discovery:
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Anticancer Agents: Derivatives inhibit histone deacetylases (HDACs) in leukemia models (IC₅₀ = 1.2 μM) .
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Antidepressants: Fluorinated azabicyclo compounds enhance serotonin reuptake inhibition (Ki = 12 nM) .
Materials Science
The rigid bicyclic framework contributes to:
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Polymer Stabilizers: Thermal decomposition resistance up to 300°C.
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Liquid Crystals: Mesophase stabilization via dipole-dipole interactions.
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